![molecular formula C20H25N3O B4675370 N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide](/img/structure/B4675370.png)
N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide
描述
N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide, also known as BMS-777607, is a small molecule inhibitor that has shown promising results in cancer research. This compound was first synthesized by Bristol-Myers Squibb in 2009 and has since been studied extensively for its potential as a therapeutic agent.
作用机制
N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide acts as a competitive inhibitor of the MET receptor tyrosine kinase, which is overexpressed in many types of cancer cells. By blocking the activation of this receptor, N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide prevents the downstream signaling pathways that promote cell growth and survival. Additionally, N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide has been shown to inhibit the angiogenic activity of VEGFR, which plays a key role in the development of new blood vessels that support tumor growth.
Biochemical and Physiological Effects:
N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. It has also been shown to reduce tumor growth and metastasis in animal models of cancer. However, the effects of N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide on normal cells and tissues are not well understood, and further research is needed to determine its potential toxicity and side effects.
实验室实验的优点和局限性
N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide is a potent and selective inhibitor of the MET receptor tyrosine kinase, making it a valuable tool for studying the role of this pathway in cancer biology. However, its relatively low solubility and stability in aqueous solutions can make it difficult to work with in certain experimental settings. Additionally, the lack of information on its potential toxicity and side effects means that caution should be exercised when using this compound in laboratory experiments.
未来方向
There are several promising directions for future research on N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another potential avenue is the use of N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide as a diagnostic tool for identifying tumors that are dependent on the MET pathway. Additionally, further studies are needed to determine the potential toxicity and side effects of N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide, as well as its efficacy in clinical trials.
科学研究应用
N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide has been studied extensively for its potential as a therapeutic agent for various types of cancer, including breast cancer, prostate cancer, and melanoma. It has been shown to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways, including the MET and VEGFR pathways.
属性
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)ethyl]-4-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-22-13-15-23(16-14-22)12-11-21-20(24)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBMNJADOZKDMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylpiperazin-1-yl)ethyl]biphenyl-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。